1beta-Calcitriol

Beschreibung

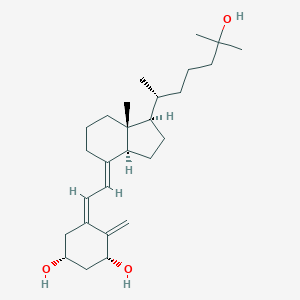

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-PEJFXWBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66791-71-7 | |

| Record name | 1-Epicalcitriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066791717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1.BETA.-CALCITRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR1PLU81NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

biological activity of 1beta-Calcitriol

An In-Depth Technical Guide to the Biological Activity of 1β-Calcitriol

Abstract

1α,25-dihydroxyvitamin D3 (Calcitriol) is universally recognized as the hormonally active form of Vitamin D, mediating its effects through the nuclear Vitamin D Receptor (VDR) to regulate gene expression. However, the biological significance of its stereoisomers remains a subject of intense investigation. This technical guide delves into the distinct biological activity of 1β,25-dihydroxyvitamin D3 (1β-Calcitriol), the C1-epimer of calcitriol. We explore how a subtle change in stereochemistry—the orientation of the hydroxyl group at the C1 position—dramatically alters its interaction with cellular signaling pathways. This document will contrast the well-established genomic agonism of the 1α-isomer with the recently elucidated specific antagonism of non-genomic pathways by the 1β-isomer. We provide detailed experimental protocols for researchers to characterize these differential effects, positioning 1β-Calcitriol as a critical tool for dissecting the complex signaling networks of Vitamin D and as a potential lead for novel therapeutic agents.

Introduction: Beyond the Canonical Vitamin D Pathway

The Vitamin D endocrine system is a cornerstone of mineral homeostasis and skeletal health.[1] The prohormone, Vitamin D3, undergoes sequential hydroxylation, first in the liver to form 25-hydroxyvitamin D3, and subsequently in the kidneys to produce the active hormone, 1α,25-dihydroxyvitamin D3 (1α-Calcitriol).[1][2] 1α-Calcitriol functions as a high-affinity ligand for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[3][4] The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] This "genomic" pathway is the classical mechanism responsible for the majority of Vitamin D's physiological effects, including the regulation of genes involved in intestinal calcium absorption and bone metabolism.[6]

However, a body of evidence points to the existence of rapid, "non-genomic" actions of Vitamin D that occur too quickly to be explained by transcriptional regulation. One of the most well-characterized of these is "transcaltachia," the rapid hormonal stimulation of intestinal calcium transport.[7] The discovery of stereoisomers like 1β-Calcitriol, which possess unique activity profiles, has been instrumental in probing these alternative pathways. This guide focuses on 1β-Calcitriol, demonstrating how its distinct stereochemistry makes it a selective antagonist of the non-genomic pathway while having minimal activity at the nuclear VDR.

The Decisive Role of C1-Hydroxyl Stereochemistry

The profound difference in biological activity between 1α-Calcitriol and 1β-Calcitriol originates from the orientation of the hydroxyl group on the A-ring of the molecule. In the biologically active 1α-isomer, the hydroxyl group is in an equatorial position, which is crucial for establishing the hydrogen bond network within the VDR's ligand-binding pocket that stabilizes the receptor in an active conformation. In contrast, the 1β-isomer features an axial hydroxyl group. This seemingly minor structural alteration dramatically impedes its ability to fit optimally into the nuclear VDR's binding site.

Caption: Stereoisomerism dictates receptor interaction and biological response.

Synthesis and Metabolism

The synthesis of 1α-Calcitriol is a well-regulated physiological process.[8] In contrast, 1β-Calcitriol is not a known natural metabolite and is produced for research purposes via chemical synthesis. Holick et al. (1980) developed a method for the chemical synthesis of radiolabeled [1α-³H]1β,25-dihydroxyvitamin D₃, which has been essential for studying its unique biological properties and metabolic fate.[9] This synthetic route provides the necessary tools to investigate its distinct mechanism of action compared to its naturally occurring 1α counterpart.

Molecular Mechanism of Action: A Dichotomy of Signaling

The divergent biological activities of the C1-epimers are best understood by examining their effects on the genomic and non-genomic pathways separately.

1α-Calcitriol: The Classic Genomic Agonist

The mechanism of 1α-Calcitriol is defined by its role as a potent VDR agonist.[5] Upon entering the cell and binding to the nuclear VDR, it induces a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivator proteins.[10] This VDR-RXR-coactivator complex then binds to VDREs on target genes, initiating transcription. This pathway is responsible for the synthesis of proteins like calbindin-D9k, which is essential for intestinal calcium transport, and regulates the expression of genes controlling cell proliferation and differentiation.[4][11]

1β-Calcitriol: A Specific Non-Genomic Antagonist

The biological signature of 1β-Calcitriol is its functional antagonism. Seminal work by Norman et al. (1992) revealed that 1β-Calcitriol has less than 1% of the binding affinity of the 1α isomer for the classic nuclear VDR isolated from chick intestine.[7] Consequently, it is virtually inert in stimulating genomic responses.

Its true significance lies in its interaction with the non-genomic pathway. The same study demonstrated that while 1α-Calcitriol is a potent agonist of transcaltachia, 1β-Calcitriol is completely devoid of this agonist activity.[7] More importantly, when co-administered, 1β-Calcitriol acts as a potent and stereospecific antagonist, blocking the rapid stimulation of intestinal calcium transport induced by 1α-Calcitriol.[7] This finding strongly suggests that the membrane-associated receptor or signaling complex that mediates this rapid response has a different ligand specificity than the nuclear VDR, and can be selectively inhibited.[7]

Comparative Biological Activity

The distinct molecular interactions of the C1-epimers translate into vastly different biological activities.

| Parameter | 1α,25(OH)₂D₃ (Calcitriol) | 1β,25(OH)₂D₃ (1β-Calcitriol) | Reference |

| Nuclear VDR Binding | High Affinity (Agonist) | Very Low Affinity (<1% of 1α) | [7] |

| Genomic Activity | Potent Transcriptional Activator | Inactive | [7] |

| Non-Genomic Activity | Potent Agonist (stimulates transcaltachia) | Potent Antagonist (inhibits transcaltachia) | [7] |

| Intestinal Ca²⁺ Transport | Stimulates (Genomic & Non-Genomic) | Inhibits rapid, non-genomic transport | [7] |

| Bone Ca²⁺ Mobilization | Stimulates | Minimal to no activity | [9] |

Experimental Protocols for Studying 1β-Calcitriol Activity

To aid researchers in the functional characterization of 1β-Calcitriol and other Vitamin D analogs, we provide the following validated protocols.

Protocol: Competitive VDR Binding Assay

This protocol determines the relative affinity of a test compound (e.g., 1β-Calcitriol) for the VDR compared to radiolabeled 1α-Calcitriol.

Causality: The ability of an unlabeled ligand to displace a radiolabeled ligand from the receptor is directly proportional to its binding affinity. This assay quantifies the extremely low affinity of 1β-Calcitriol for the nuclear VDR.

Methodology:

-

Receptor Preparation: Prepare a cytosolic extract containing VDR from a suitable source (e.g., chick intestine, or from cells overexpressing recombinant VDR).

-

Incubation: In a series of tubes, incubate a fixed amount of VDR extract with a constant, saturating concentration of [³H]-1α,25(OH)₂D₃.

-

Competition: To these tubes, add increasing concentrations of unlabeled competitor: 1α-Calcitriol (for a standard curve) or 1β-Calcitriol (test compound), typically from 10⁻¹² M to 10⁻⁶ M.

-

Separation: After incubation (e.g., 4 hours at 4°C), separate receptor-bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

-

Quantification: Centrifuge, wash the HAP pellet, and measure the radioactivity in the pellet using liquid scintillation counting.

-

Analysis: Plot the percentage of bound [³H]-1α,25(OH)₂D₃ against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that displaces 50% of the radioligand) to determine relative binding affinity.

Caption: Workflow for a competitive Vitamin D Receptor binding assay.

Protocol: VDR-Mediated Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit VDR-mediated gene transcription.

Causality: An agonist will induce transcription of a reporter gene under the control of a VDRE, while an antagonist will block this induction. This assay confirms 1β-Calcitriol's lack of genomic agonist activity.

Methodology:

-

Cell Culture & Transfection: Culture a suitable cell line (e.g., HEK293T, MC3T3-E1) and transfect them with two plasmids:

-

An expression vector for the human VDR.

-

A reporter plasmid containing a luciferase gene downstream of a VDRE-containing promoter (e.g., the osteocalcin promoter).

-

-

Treatment: After 24 hours, treat the cells with:

-

Vehicle control (e.g., ethanol).

-

1α-Calcitriol (e.g., 10⁻⁸ M) as a positive control for agonism.

-

1β-Calcitriol at various concentrations to test for agonism.

-

1α-Calcitriol (10⁻⁸ M) plus increasing concentrations of 1β-Calcitriol to test for antagonism.

-

-

Lysis & Assay: After 24-48 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: Normalize luciferase activity to total protein concentration. Compare the activity in treated cells to the vehicle control to determine fold-induction (for agonists) or percentage inhibition (for antagonists).

Therapeutic and Research Potential

The unique profile of 1β-Calcitriol as a specific antagonist of the rapid, non-genomic vitamin D signaling pathway makes it an invaluable research tool. It allows for the selective blockade of this pathway, enabling scientists to dissect its specific contributions to calcium homeostasis and other physiological processes, independent of the classic genomic mechanism.

While its therapeutic potential is still speculative, the ability to selectively modulate non-genomic signaling opens new avenues. Conditions characterized by dysregulated rapid calcium fluxes could theoretically be targeted. Furthermore, understanding the structure-activity relationship that confers this antagonist property can guide the development of new, more potent, and selective modulators of Vitamin D signaling pathways.

Conclusion

Stereochemistry is paramount in pharmacology. The case of 1β-Calcitriol provides a compelling example where the inversion of a single chiral center transforms a potent hormonal agonist into a specific antagonist. 1β-Calcitriol exhibits negligible affinity for the nuclear VDR and fails to activate genomic pathways. Instead, it serves as a potent inhibitor of the rapid, non-genomic actions of 1α-Calcitriol, such as transcaltachia. This unique profile establishes 1β-Calcitriol not only as a critical molecular probe for elucidating the complexities of Vitamin D signaling but also as a foundational structure for designing novel therapeutics that target specific branches of this essential endocrine system.

References

-

Micronutrients in Autoimmune Diseases: Shining a Light on Vitamin D, Cobalamin, Folate, and Iron Metabolism. (n.d.). MDPI. Available at: [Link]

-

The Effects of 1,25 Dihydroxyvitamin D3 (1,25(OH)2D3) on In Vitro Human Natural Killer Cell DevelopmentFrom Hematopoietic Stem Cells. (n.d.). PMC. Available at: [Link]

-

Cholecalciferol. (n.d.). Wikipedia. Available at: [Link]

-

Calcitriol. (n.d.). Wikipedia. Available at: [Link]

-

Holick, S. A., Holick, M. F., & MacLaughlin, J. A. (1980). Chemical synthesis of [1 beta-3H] 1 alpha, 25-dihydroxyvitamin D3 and [1 alpha-3H] 1 beta, 25-dihydroxyvitamin D2: biological activity of 1 beta, 25-dihydroxyvitamin D3. Biochemical and Biophysical Research Communications, 97(3), 1031–1037. Available at: [Link]

-

1,25-Dihydroxyvitamin D3 stimulates cyclic vitamin D receptor/retinoid X receptor DNA-binding, co-activator recruitment, and histone acetylation in intact osteoblasts. (n.d.). PubMed. Available at: [Link]

-

Synthesis of 1,25-dihydroxycholecalciferol and 24,25-dihydroxycholecalciferol by calvarial cells. Characterization of the enzyme systems. (n.d.). PMC. Available at: [Link]

-

Norman, A. W., et al. (1992). 1 beta, 25 (OH)2-vitamin D3 is an antagonist of 1 alpha,25 (OH)2-vitamin D3 stimulated transcaltachia (the rapid hormonal stimulation of intestinal calcium transport). Biochemical and Biophysical Research Communications, 189(3), 1450–1456. Available at: [Link]

-

Comparison of effects of 1 alpha-hydroxy-vitamin D3 and 1,25-dihydroxy-vitamin D3 in man. (n.d.). The Journal of Clinical Investigation. Available at: [Link]

-

Comparison of effects of 1 alpha-hydroxy-vitamin D3 and 1,25-dihydroxy-vitamin D3 in man. (n.d.). The Journal of Clinical Investigation. Available at: [Link]

-

Synthesis of active form of vitamin D (1,25(OH)2D3). (n.d.). ResearchGate. Available at: [Link]

-

VDR Decrease Enhances the Efficacy of 1,25-Dihydroxyvitamin D3 Inhibiting Gefitinib Resistance by Regulating EGFR/FASN Loop in NSCLC Cells. (n.d.). MDPI. Available at: [Link]

-

[Biological action mechanisms and effects of calcitriol]. (n.d.). PubMed. Available at: [Link]

-

Differential Effects of 25-Hydroxyvitamin D3 versus 1α 25-Dihydroxyvitamin D3 on Adipose Tissue Browning in CKD-Associated Cachexia. (n.d.). MDPI. Available at: [Link]

-

Inhibition of 1,25-dihydroxyvitamin D3-dependent transcription by synthetic LXXLL peptide antagonists that target the activation domains of the vitamin D and retinoid X receptors. (n.d.). PubMed. Available at: [Link]

-

Biological activity assessment of the vitamin D metabolites 1,25-dihydroxy-24-oxo-vitamin D3 and 1,23,25-trihydroxy-24-oxo-vitamin D3. (n.d.). PubMed. Available at: [Link]

-

The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D 3. (2017). Musculoskeletal Key. Available at: [Link]

-

Calcitriol. (n.d.). StatPearls - NCBI Bookshelf. Available at: [Link]

-

Effects of 25-Hydroxyvitamin D3 and 1,25-Dihydroxyvitamin D3 on Cytokine Production by Human Decidual Cells. (n.d.). Biology of Reproduction - Oxford Academic. Available at: [Link]

-

25-Hydroxyvitamin D3 1alpha-hydroxylase and vitamin D synthesis. (n.d.). PubMed. Available at: [Link]

-

A vitamin D receptor antagonist as a potent and safe treatment for Idiopathic Infantile Hypercalcemia. (2023). Endocrine Abstracts. Available at: [Link]

-

The impact of 1,25(OH)2D3 and its structural analogs on gene expression in cancer cells--a microarray approach. (n.d.). PubMed. Available at: [Link]

-

Structure-function studies of new C-20 epimer pairs of vitamin D3 analogs. (n.d.). PubMed. Available at: [Link]

-

The Role of Vitamin D 3 in Periodontal Health: Implications for Bone Metabolism, Immune Modulation and Inflammation Control. (n.d.). MDPI. Available at: [Link]

-

Vitamin D Physiology | Calcitriol | Calcium Regulation. (2023). YouTube. Available at: [Link]

-

Sarcoidosis. (n.d.). Wikipedia. Available at: [Link]

-

Difference between 1,25 (OH) Vitamin D and 25(OH) vitamin D clinical utilities. (2017). ResearchGate. Available at: [Link]

Sources

- 1. The Role of Vitamin D3 in Periodontal Health: Implications for Bone Metabolism, Immune Modulation and Inflammation Control [mdpi.com]

- 2. Cholecalciferol - Wikipedia [en.wikipedia.org]

- 3. Calcitriol - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D 3 | Musculoskeletal Key [musculoskeletalkey.com]

- 6. [Biological action mechanisms and effects of calcitriol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1 beta, 25 (OH)2-vitamin D3 is an antagonist of 1 alpha,25 (OH)2-vitamin D3 stimulated transcaltachia (the rapid hormonal stimulation of intestinal calcium transport) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 25-Hydroxyvitamin D3 1alpha-hydroxylase and vitamin D synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical synthesis of [1 beta-3H] 1 alpha, 25-dihydroxyvitamin D3 and [1 alpha-3H] 1 beta, 25-dihydroxyvitamin D2: biological activity of 1 beta, 25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,25-Dihydroxyvitamin D3 stimulates cyclic vitamin D receptor/retinoid X receptor DNA-binding, co-activator recruitment, and histone acetylation in intact osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The impact of 1,25(OH)2D3 and its structural analogs on gene expression in cancer cells--a microarray approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of Calcitriol: 1α-Calcitriol vs. 1β-Calcitriol

Introduction

In the landscape of steroid hormone research and drug development, stereochemistry is a pivotal determinant of biological function. Even subtle alterations in the three-dimensional arrangement of atoms within a molecule can profoundly impact its interaction with biological targets, transforming a potent agonist into an inactive compound or even an antagonist. This principle is vividly illustrated by the stereoisomers of calcitriol, the hormonally active form of Vitamin D.

This technical guide provides an in-depth comparative analysis of the naturally occurring, biologically active 1α,25-dihydroxyvitamin D3 (1α-Calcitriol) and its synthetic stereoisomer, 1β,25-dihydroxyvitamin D3 (1β-Calcitriol). While chemically similar, the inversion of a single hydroxyl group on the A-ring dramatically alters their biological profiles. For researchers, scientists, and drug development professionals, understanding these differences is critical for the rational design of novel Vitamin D Receptor (VDR) modulators and for dissecting the nuanced signaling pathways of the Vitamin D endocrine system.

This guide will delve into the structural distinctions, comparative receptor binding affinities, divergent biological activities, and the experimental methodologies used to characterize these two pivotal molecules.

The Stereochemical Distinction: A Tale of Two Hydroxyls

The fundamental difference between 1α-Calcitriol and 1β-Calcitriol lies in the orientation of the hydroxyl group at the C1 position on the A-ring.

-

1α-Calcitriol : The naturally occurring and biologically active form, features the 1-hydroxyl group in an α-axial orientation. This specific conformation is crucial for its high-affinity binding to the nuclear Vitamin D Receptor (VDR)[1][2].

-

1β-Calcitriol (1-epicalcitriol) : This synthetic epimer possesses the 1-hydroxyl group in a β-equatorial position. This seemingly minor change has profound consequences for the molecule's overall shape and its ability to fit within the ligand-binding pocket of the VDR.

Non-Genomic Pathway: Rapid, Membrane-Initiated Signaling

In addition to the slower genomic responses, 1α-Calcitriol can also elicit rapid, non-genomic effects that are initiated at the cell membrane.[3] These actions, such as the rapid stimulation of intestinal calcium transport (termed transcaltachia ), occur within minutes and are independent of gene transcription.[3][4] This suggests the existence of a distinct membrane-associated receptor or signaling complex that recognizes calcitriol.

Here, the stereoisomers exhibit their most dramatic functional divergence:

-

1α-Calcitriol is a potent agonist of the transcaltachia response, rapidly increasing calcium influx across intestinal epithelial cells.[5][6]

-

1β-Calcitriol is not only inactive as an agonist but acts as a potent, stereospecific antagonist of the 1α-Calcitriol-stimulated transcaltachia response.[5][6]

This antagonistic activity strongly implies that 1β-Calcitriol can bind to the putative membrane receptor or response element responsible for the non-genomic signal, but fails to trigger the downstream signaling cascade. Instead, it competitively occupies the site, blocking access by the active 1α isomer. This finding is of significant interest as it suggests that the ligand specificity of the membrane response element is different from that of the classic nuclear VDR.[5]

Comparative Biological Effects

The differences in receptor interaction translate directly to disparate biological outcomes.

| Biological Process | 1α-Calcitriol Effect | 1β-Calcitriol Effect | Mechanism |

| Intestinal Calcium Absorption | Potent stimulation [6] | No stimulation; Antagonizes 1α effect [5][6] | Genomic & Non-Genomic |

| Bone Calcium Mobilization | Stimulates [6] | Inactive [6] | Genomic |

| Keratinocyte Proliferation | Inhibits | Weakly inhibits [6] | Genomic |

| HL-60 Cell Differentiation | Induces | Unable to induce [6] | Genomic |

The data conclusively show that biological activities dependent on the genomic pathway (bone calcium mobilization, cell differentiation) are absent for 1β-Calcitriol. Its only significant reported activity is the antagonism of the non-genomic transcaltachia pathway. This makes 1β-Calcitriol a valuable tool for researchers seeking to isolate and study the non-genomic actions of Vitamin D signaling, as it can be used to selectively block this pathway without affecting nuclear VDR-mediated gene transcription.

Methodologies for Stereoisomer Characterization

A rigorous comparative analysis of calcitriol stereoisomers requires a suite of well-defined experimental protocols. The choice of these assays is dictated by the need to probe both receptor binding and functional cellular responses.

Synthesis of 1β-Calcitriol (1-epicalcitriol)

The synthesis of 1β-Calcitriol is not a trivial process and is crucial for enabling its study. A reported method involves a multi-step chemical synthesis.

Experimental Workflow: Synthesis Overview

Protocol Outline: Synthesis of 1-epicalcitriol [7]

-

Starting Material : The synthesis begins with a 1β,2β-oxido-cholesta-5,7-diene-3β,25-diol provitamin D derivative.

-

Epoxide Ring Opening : An anomalous diequatorial epoxide ring opening reaction is performed to produce the corresponding 1β-hydroxy-provitamin. This step is critical for establishing the β-configuration of the hydroxyl group.

-

Photochemical Conversion : The resulting 1β-hydroxy-provitamin is subjected to UV irradiation. This photochemical reaction cleaves the B-ring to form the pre-vitamin D seco-steroid backbone.

-

Thermal Isomerization : The pre-vitamin intermediate is then heated. This thermal isomerization step rearranges the triene system to yield the final 1β-Calcitriol (1-epicalcitriol) product.

-

Purification : High-performance liquid chromatography (HPLC) is typically employed to purify the final compound and separate it from any unreacted starting materials or isomeric byproducts.

VDR Competitive Binding Assay

This assay is fundamental for quantifying the affinity of each stereoisomer for the nuclear VDR. It relies on the principle of competition between a radiolabeled ligand (e.g., [³H]-1α-Calcitriol) and the unlabeled test compounds (1α- or 1β-Calcitriol).

Protocol: Radioligand Competitive Binding Assay for VDR [7][8]

-

Receptor Preparation : Prepare a source of VDR. This is typically a cytosol extract from a tissue known to be rich in VDR, such as rat or chick intestine, or a recombinant VDR protein expressed in a suitable cell line.

-

Assay Buffer Preparation : Prepare a suitable binding buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol) to maintain receptor stability.

-

Competition Setup : In a series of tubes, combine:

-

A fixed amount of the VDR preparation.

-

A fixed, subsaturating concentration of radiolabeled [³H]-1α-Calcitriol.

-

Increasing concentrations of the unlabeled competitor (either 1α-Calcitriol for a standard curve or 1β-Calcitriol as the test compound).

-

-

Incubation : Incubate the mixture at 4°C for a sufficient period (e.g., 18-24 hours) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand : Separate the VDR-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex, which can then be pelleted by centrifugation.

-

Quantification : After washing the pellets to remove non-specifically bound radioligand, the radioactivity in each pellet is measured using a liquid scintillation counter.

-

Data Analysis : Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. The resulting sigmoidal curve is used to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which reflects the affinity of the competitor for the receptor, can then be calculated using the Cheng-Prusoff equation.

Intestinal Calcium Transport (Transcaltachia) Assay

This functional assay measures the rapid, non-genomic effect of the stereoisomers on calcium transport across intestinal tissue. The everted gut sac is a classic in vitro model for this purpose.

Protocol: Everted Gut Sac Calcium Transport Assay [9]

-

Animal Preparation : Use vitamin D-replete animals (e.g., chicks or rats) to ensure the presence of the necessary cellular machinery for the response.

-

Tissue Isolation : Euthanize the animal and rapidly excise a segment of the small intestine (typically the duodenum, the primary site of active calcium absorption).

-

Sac Preparation : Flush the intestinal segment with ice-cold saline. Gently evert the segment over a glass rod so that the mucosal surface is on the outside. Ligate one end to form a sac.

-

Incubation Setup : Fill the sac with a known volume of incubation buffer containing a specific concentration of calcium and a non-absorbable marker.

-

Treatment : Place the everted sac into a beaker containing a larger volume of the same buffer, but also containing the test compound (1α-Calcitriol, 1β-Calcitriol, or a combination). The buffer should be oxygenated (95% O2 / 5% CO2) and maintained at 37°C.

-

Time Course : Incubate for a short period (e.g., 10-30 minutes) to specifically measure the rapid transcaltachia response, avoiding the influence of genomic effects.

-

Sample Collection : At the end of the incubation, remove the sac, blot it dry, and collect the serosal fluid (the fluid inside the sac).

-

Calcium Measurement : Measure the calcium concentration in both the initial mucosal buffer and the final serosal fluid using atomic absorption spectrophotometry or a calcium-specific electrode.

-

Data Analysis : Calcium transport is expressed as the ratio of the final serosal calcium concentration to the initial mucosal calcium concentration (S/M ratio). An S/M ratio greater than 1 indicates active transport against a concentration gradient. Compare the S/M ratios between control, 1α-Calcitriol-treated, and 1β-Calcitriol-treated groups.

Conclusion and Future Directions

The comparative analysis of 1α-Calcitriol and 1β-Calcitriol serves as a powerful case study in the structure-function relationship of steroid hormones. The inversion of the C1-hydroxyl group from the α-axial to the β-equatorial position is sufficient to:

-

Abolish Genomic Activity : By drastically reducing binding affinity for the nuclear VDR to less than 1% of the natural ligand, 1β-Calcitriol is rendered incapable of modulating gene transcription through the canonical VDR-RXR-VDRE pathway.

-

Induce Non-Genomic Antagonism : 1β-Calcitriol acts as a specific and potent antagonist of the rapid, non-genomic transcaltachia response, indicating it can interact with the putative membrane-associated signaling machinery but fails to activate it.

For drug development professionals, these findings highlight the exquisite sensitivity of the VDR to ligand stereochemistry. The development of VDR agonists with dissociated properties (e.g., high anti-proliferative activity with low calcemic effects) often involves subtle modifications to the A-ring or side chain to alter VDR conformation and co-factor recruitment.

For researchers, 1β-Calcitriol represents an invaluable pharmacological tool. Its ability to selectively antagonize the non-genomic pathway without interfering with genomic signaling provides a unique means to dissect the distinct roles of these two signaling arms in various physiological and pathophysiological processes. Future research should focus on identifying the specific membrane receptor(s) that mediate the transcaltachia response and on elucidating the precise molecular mechanism by which 1β-Calcitriol exerts its antagonistic effects. The absence of an X-ray crystal structure of the VDR in complex with 1β-Calcitriol remains a knowledge gap; obtaining such a structure would provide definitive visual proof of the steric hindrance that underlies its lack of genomic activity.

References

-

Rochel, N., Wurtz, J. M., Mitschler, A., Klaholz, B., & Moras, D. (2000). The crystal structure of the nuclear receptor for vitamin D bound to its natural ligand. Molecular cell, 5(1), 173–179. [Link]

-

Norman, A. W., Nemere, I., Muralidharan, K. R., & Okamura, W. H. (1992). 1 beta, 25 (OH)2-vitamin D3 is an antagonist of 1 alpha,25 (OH)2-vitamin D3 stimulated transcaltachia (the rapid hormonal stimulation of intestinal calcium transport). Biochemical and biophysical research communications, 189(3), 1450–1456. [Link]

-

Suhrenbrock, L., Rehwinkel, H., & Steinhilber, D. (1996). Synthesis and biological activities of 2 alpha-chloro-1-epicalcitriol and 1-epicalcitriol. Archiv der Pharmazie, 329(9), 393-397. [Link]

-

Martínez-Reza, I., Díaz, L., Barrera, D., Segovia-Mendoza, M., Pedraza-Sánchez, S., Soca-Chafre, G., Larrea, F., & García-Becerra, R. (2019). Calcitriol Inhibits the Proliferation of Triple-Negative Breast Cancer Cells through a Mechanism Involving the Proinflammatory Cytokines IL-1β and TNF-α. Journal of immunology research, 2019, 8794836. [Link]

-

Whittamore, J. M., Villamil, C. M., & Grosell, M. (2016). Measuring intestinal fluid transport in vitro: Gravimetric method versus non-absorbable marker. Comparative biochemistry and physiology. Part A, Molecular & integrative physiology, 193, 37–44. [Link]

-

Peruzzu, D., Dupuis, M. L., Pierdominici, M., Fecchi, K., Gagliardi, M. C., & Carissimi, C. (2022). Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference?. International journal of molecular sciences, 23(16), 9164. [Link]

-

Donati, S., Palmini, G., Aurilia, C., Falsetti, I., Iantomasi, T., & Brandi, M. L. (2022). Calcifediol: Mechanisms of Action. Nutrients, 14(20), 4414. [Link]

-

Nemere, I., & Norman, A. W. (1990). Transcaltachia, vesicular calcium transport, and microtubule-associated calbindin-D28K: emerging views of 1,25-dihydroxyvitamin D3-mediated intestinal calcium absorption. Mineral and electrolyte metabolism, 16(2-3), 109–114. [Link]

-

Donati, S., Palmini, G., Aurilia, C., Falsetti, I., Iantomasi, T., & Brandi, M. L. (2022). Rapid Nontranscriptional Effects of Calcifediol and Calcitriol. Encyclopedia, 2(3), 1279-1290. [Link]

-

Rochel, N., Hourai, S., Pérez-García, X., Rumbo, A., Mouriño, A., & Moras, D. (2007). Crystal structure of the vitamin D nuclear receptor ligand binding domain in complex with a locked side chain analog of calcitriol. Archives of biochemistry and biophysics, 460(2), 172–176. [Link]

-

ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Appendix B1 of ICCVAM AR Binding BRD. [Link]

-

Posner, G. H., & Kahraman, M. (2012). Total synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) through a Si-assisted allylic substitution. Chemical communications (Cambridge, England), 48(77), 9577–9579. [Link]

-

Douard, V., Asgerally, A., Sabbagh, Y., Sugiura, S., Shapses, S. A., & Ferraris, R. P. (2012). Acute interactions between intestinal sugar and calcium transport in vitro. American journal of physiology. Gastrointestinal and liver physiology, 302(3), G356–G365. [Link]

-

García-Becerra, R., Ordaz-Rosado, D., & Larrea, F. (2021). Mechanistic Effects of Calcitriol in Cancer Biology. Nutrients, 13(6), 1888. [Link]

-

Rochel, N., Molnár, F., & Moras, D. (2004). Crystal structures of the vitamin D nuclear receptor liganded with the vitamin D side chain analogues calcipotriol and seocalcitol, receptor agonists of clinical importance. Insights into a structural basis for the switching of calcipotriol to a receptor antagonist by further side chain modification. Journal of medicinal chemistry, 47(10), 2520–2526. [Link]

-

Tang, J., Chen, N., & Chen, H. (2012). Comparative effects of cholecalciferol and calcitriol on calcium metabolism and bone turnover in Chinese postmenopausal women with vitamin D insufficiency. Acta pharmacologica Sinica, 33(3), 339–344. [Link]

-

Waku, T., & Moras, D. (2017). Structure and the Anticancer Activity of Vitamin D Receptor Agonists. International journal of molecular sciences, 18(7), 1366. [Link]

-

Miura, D., Manabe, K., Ozono, K., Saito, M., Gao, Q., Norman, A. W., & Ishizuka, S. (1999). Analysis of the molecular mechanism for the antagonistic action of a novel 1alpha,25-dihydroxyvitamin D(3) analogue toward vitamin D receptor function. The Journal of biological chemistry, 274(45), 32080–32087. [Link]

-

Nakagawa, K., Okano, T., & Sida, Y. (2019). 4-Hydroxy-1α,25-Dihydroxyvitamin D3: Synthesis and Structure–Function Study. Molecules (Basel, Switzerland), 24(18), 3352. [Link]

-

Liu, Y., & Li, H. (2022). Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism. Frontiers in pharmacology, 13, 977004. [Link]

-

Tang, J., & Chen, N. (2018). Comparative Effects of Cholecalciferol and Calcitriol on Circulating Markers of CKD Mineral Bone Disorder: A Randomized Clinical Trial. Journal of the American Society of Nephrology : JASN, 29(3), 1033–1042. [Link]

-

Bikle, D. D. (2011). Antitumoral Effects of Calcitriol in Basal Cell Carcinomas Involve Inhibition of Hedgehog Signaling and Induction of Vitamin D Receptor Signaling and Differentiation. Molecular cancer therapeutics, 10(11), 2179–2188. [Link]

-

Norman, A. W., Song, X., Zanello, L., Bula, C., & Okamura, W. H. (1995). Demonstration that 1 beta,25-dihydroxyvitamin D3 is an antagonist of the nongenomic but not genomic biological responses and biological profile of the three A-ring diastereomers of 1 alpha,25-dihydroxyvitamin D3. The Journal of biological chemistry, 270(40), 23563–23572. [Link]

Sources

- 1. The crystal structure of the nuclear receptor for vitamin D bound to its natural ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. 1 beta, 25 (OH)2-vitamin D3 is an antagonist of 1 alpha,25 (OH)2-vitamin D3 stimulated transcaltachia (the rapid hormonal stimulation of intestinal calcium transport) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Demonstration that 1 beta,25-dihydroxyvitamin D3 is an antagonist of the nongenomic but not genomic biological responses and biological profile of the three A-ring diastereomers of 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. support.nanotempertech.com [support.nanotempertech.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

physiological role of 1beta-Calcitriol in vivo

Technical Monograph: Physiological & Pharmacological Mechanisms of -Calcitriol in Vivo

Executive Summary

This technical guide delineates the in vivo behavior of

This distinct selectivity renders

Part 1: Stereochemical & Mechanistic Basis

The Topological Divergence

The biological activity of Vitamin

-

Nuclear VDR (nVDR) Interaction: The genomic VDR ligand-binding pocket (LBD) requires specific hydrogen bonding with the

-OH and -

Membrane Receptor (mVDR/PDIA3) Interaction: The membrane-associated receptor complex (often involving PDIA3 or a caveolae-associated VDR) has less stringent steric requirements for binding but high specificity for activation.

-Calcitriol binds to this membrane complex but fails to trigger the conformational change necessary for signal transduction, effectively occupying the site and blocking the natural hormone.

Pathway Dichotomy: Genomic vs. Non-Genomic

The following diagram illustrates the bifurcation of Vitamin D signaling and the specific inhibitory node of

Figure 1: Mechanistic bifurcation of Vitamin D signaling. Note

Part 2: Physiological Actions & Data Synthesis[1]

The "Transcaltachia" Phenomenon

The primary physiological role investigated using

When administered in vivo (specifically in perfused duodenal loops),

Comparative Pharmacological Profile

The table below summarizes the quantitative differences between the natural hormone and the

| Feature | Physiological Implication | ||

| Nuclear VDR Binding | 100% (Reference) | < 0.2% | |

| Membrane Binding | High Affinity | Moderate Affinity | |

| Rapid Ca2+ Transport | Agonist (Stimulates) | Antagonist (Inhibits) | |

| Differentiation (HL-60) | Potent Inducer | Inactive | |

| Hypercalcemia Risk | High (at therapeutic doses) | Negligible | Potential for selective therapeutic targeting. |

Part 3: Experimental Protocols (In Vivo)

Vascularly Perfused Duodenal Loop Assay

This is the "Gold Standard" protocol for validating the physiological activity of

Objective: To demonstrate

Reagents & Equipment:

-

Subject: Vitamin D-replete White Leghorn cockerels (6–10 weeks old). Note: Replete birds are used to ensure baseline nuclear signaling is intact, isolating the rapid response.

-

Perfusate: Gey’s balanced salt solution containing

(radioactive tracer). -

Test Compounds:

-

Agonist:

(130–650 pM). -

Antagonist:

(Equimolar or 5x excess).

-

-

Apparatus: Peristaltic pump, cannulation tubing, fraction collector.

Step-by-Step Workflow:

-

Surgical Preparation: Anesthetize the bird (Chloral hydrate). Exteriorize the duodenal loop.

-

Cannulation: Cannulate the celiac artery (inflow) and the pancreaticoduodenal vein (outflow).

-

Basal Perfusion: Perfuse with control buffer for 20 minutes to establish a stable basal

appearance in the venous effluent. -

Treatment Phase (T=0): Switch inflow to buffer containing:

-

Group A: Vehicle only (Control).

-

Group B:

-Calcitriol (Stimulation). -

Group C:

-Calcitriol +

-

-

Sampling: Collect venous effluent every 2 minutes for 40 minutes.

-

Analysis: Measure

radioactivity via liquid scintillation counting.

Self-Validating Check:

-

Group B must show a spike in venous

within 14 minutes (Transcaltachia). -

Group C should show a flatline similar to Group A, confirming

-mediated antagonism.

Visualizing the Protocol Logic

The following diagram details the experimental logic flow for using

Figure 2: Experimental logic for validating non-genomic signaling using the Duodenal Loop Assay.

Part 4: Drug Development Implications

For drug development professionals,

-

Dissociation of Effects: The ability to block rapid effects without altering gene transcription suggests that synthetic analogs can be designed to target specific "arms" of the Vitamin D pathway.

-

Therapeutic Windows: Since rapid non-genomic effects often involve calcium handling (cardiac myocytes, intestinal absorption),

-like scaffolds could theoretically treat conditions of calcium hypersensitivity without inducing osteomalacia (which would occur if the nuclear genomic pathway were blocked). -

Kinase Modulation:

-Calcitriol has been shown to modulate PKC and MAPK signaling in a VDR-dependent manner. This opens avenues for non-steroidal anti-inflammatory drugs that utilize the VDR membrane pocket.

References

-

Norman, A. W., et al. (1993). Demonstration that 1 beta,25-dihydroxyvitamin D3 is an antagonist of the nongenomic but not genomic biological responses and biological profile of the three A-ring diastereomers of 1 alpha,25-dihydroxyvitamin D3. Journal of Biological Chemistry.

-

Nemere, I., et al. (1998). Identification of a specific binding protein for 1alpha,25-dihydroxyvitamin D3 in basal-lateral membranes of chick intestinal epithelium and relationship to transcaltachia. Endocrinology.[1][2][3]

-

Mizwicki, M. T., & Norman, A. W. (2009). The vitamin D sterol-vitamin D receptor ensemble model offers insight into the physical properties of ligand binding. Biochemistry.

-

Fleet, J. C. (2004). Rapid, non-genomic actions of vitamin D: nature vs. nurture. Nutrition Reviews.

Sources

- 1. The vitamin D receptor and its ligand 1alpha,25-dihydroxyvitamin D3 in Atlantic salmon (Salmo salar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,25(OH)2VITAMIN D3 ACTIONS ON CELL PROLIFERATION, SIZE, GENE EXPRESSION, AND RECEPTOR LOCALIZATION, IN THE HL-1 CARDIAC MYOCYTE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

interaction of 1beta-Calcitriol with vitamin D binding protein

Technical Guide: The Interaction of 1 -Calcitriol with Vitamin D Binding Protein (DBP)

Executive Summary: The Stereochemical Switch

The interaction between vitamin D metabolites and the Vitamin D Binding Protein (DBP) is the primary determinant of circulating half-life and tissue bioavailability. While

Structural Mechanistics: The A-Ring Topology

The differential binding of the

The Chair-Chair Interconversion

In solution, the A-ring of vitamin D analogs exists in a dynamic equilibrium between two chair conformations:

-

VDR Requirement: To bind the nuclear VDR and recruit co-activators (e.g., SRC-1), the ligand must adopt the

-chair conformation. This positions the -

The

Clash: The

DBP Binding Pocket Requirements

Unlike the VDR, the Vitamin D Binding Protein (DBP) is less distinct regarding the C1-position but highly specific for the C25-hydroxyl and the side-chain length.

-

Primary Anchor: The 25-OH group is the high-affinity anchor, interacting with residues in the DBP cleft.

-

Secondary Interactions: The A-ring sits in a hydrophobic channel. While the

-OH of the natural hormone slightly reduces affinity compared to 25(OH)D3 (due to minor steric drag), the

Visualization: Pathway & Interaction Logic

The following diagram illustrates the divergent pathways of the

Caption: Divergent signaling pathways of C1-epimers. Note that 1

Binding Kinetics and Thermodynamics

The following table summarizes the Relative Binding Affinity (RBA) of key vitamin D metabolites. Note that while 1

Table 1: Comparative Binding Affinities (RBA) Reference Standard: 1,25(OH)2D3 set to 100% for VDR; 25(OH)D3 set to 100% for DBP.

| Ligand | DBP Affinity (Relative to 25-OH-D3) | VDR Affinity (Relative to 1,25-D3) | Biological Outcome |

| 25(OH)D3 | 100% | < 0.1% | Major Circulating Form |

| 1 | ~5 - 10% | 100% | Potent Genomic Agonist |

| 1 | ~1 - 5% | < 0.1% | Non-Genomic Antagonist / Genomic Null |

| 24,25(OH)2D3 | ~80% | < 0.1% | Catabolite / Bone Repair |

Data synthesized from Bouillon et al. and Norman et al. (See References 1, 3).

Experimental Protocols

To validate the interaction of 1

Protocol A: Competitive Binding Assay (DBP)

Objective: Determine the

Materials:

-

Buffer: 0.05 M Tris-HCl, pH 7.4, 0.5 mM dithiothreitol (DTT).

-

Tracer:

-25(OH)D3 (approx.[1] 10,000 cpm/tube). -

Source: Diluted human serum (1:5000) as the DBP source.

-

Separation: Dextran-coated charcoal (DCC) suspension (0.5% charcoal, 0.05% dextran T-70).

Workflow:

-

Preparation: Dilute 1

-calcitriol and 1 -

Incubation:

-

In glass tubes, add 50 µL of diluted serum (DBP).

-

Add 50 µL of

-tracer. -

Add 50 µL of competing ligand (1

or 1 -

Incubate at 4°C for 4 hours to reach equilibrium. (Note: Low temperature prevents enzymatic degradation).

-

-

Separation:

-

Add 500 µL of ice-cold DCC suspension.

-

Vortex and incubate for 20 minutes at 4°C.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

-

Quantification:

-

Aliquot the supernatant (containing DBP-bound ligand) into scintillation fluid.

-

Measure radioactivity (CPM).

-

-

Analysis: Plot % Bound (

) vs. Log[Concentration]. Calculate

Self-Validating Check: The

Pharmacological Implications[2][3][4][5][6][7]

The ability of 1

-

Displacement Therapy: By occupying DBP sites, 1

-calcitriol can transiently increase the "free" concentration of endogenous 25(OH)D or 1 -

Non-Genomic Antagonism: 1

-calcitriol blocks the rapid, membrane-associated effects of vitamin D (e.g., transcaltachia). This makes it a vital tool for distinguishing between genomic (nuclear) and non-genomic (membrane) signaling pathways in research.

References

-

Bouillon, R., et al. (1995). "Structure-function relationships in the vitamin D endocrine system." Endocrine Reviews, 16(2), 200-257. Link

-

Norman, A. W., et al. (1993). "1

,25-Dihydroxyvitamin D3 is an antagonist of 1 -

Bishop, J. E., et al. (1994). "Profile of ligand specificity of the vitamin D binding protein for 1

,25-dihydroxyvitamin D3 analogs." Journal of Bone and Mineral Research, 9(8), 1277-1288. Link -

Chun, R. F., et al. (2014). "Vitamin D binding protein and the free hormone hypothesis." Clinical Chemistry, 60(3), 433-434. Link

-

Mizwicki, M. T., & Norman, A. W. (2009). "The vitamin D sterol-vitamin D receptor ensemble model offers insight into genomic and rapid-response signaling." Molecular Endocrinology, 23(10), 1682-1691. Link

Sources

- 1. Specific binding of 1,25 dihydroxyvitamin D3 in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Demonstration that 1 beta,25-dihydroxyvitamin D3 is an antagonist of the nongenomic but not genomic biological responses and biological profile of the three A-ring diastereomers of 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1 beta, 25 (OH)2-vitamin D3 is an antagonist of 1 alpha,25 (OH)2-vitamin D3 stimulated transcaltachia (the rapid hormonal stimulation of intestinal calcium transport) - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro studies on 1beta-Calcitriol function

Technical Whitepaper: In Vitro Characterization of 1 ,25-Dihydroxyvitamin D3 Function

Executive Summary

This technical guide delineates the functional characterization of 1

This distinct duality makes

Molecular Mechanism & Stereochemical Logic

The Stereochemical Switch

The biological activity of Vitamin D metabolites is dictated by the spatial orientation of the hydroxyl group at Carbon-1 (C1) of the A-ring.

-

1

-Calcitriol (Natural Agonist): The hydroxyl group is in the -

1

-Calcitriol (Epimeric Probe): The hydroxyl group is in the

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation of Vitamin D signaling and the specific inhibitory node of

Caption:

Comparative Pharmacological Data

The following table summarizes the quantitative differences between the natural hormone and the 1

| Parameter | 1 | 1 | Biological Implication |

| Nuclear VDR Affinity (K | ~0.1 – 0.5 nM | > 100 nM (Low/Null) | 1 |

| Genomic Potency (EC | 0.1 – 1.0 nM | Inactive / Very Weak | 1 |

| Non-Genomic Action | Agonist (Ca | Antagonist | 1 |

| Transcaltachia Response | Stimulation (100%) | Inhibition (0%) | 1 |

Experimental Protocols

Protocol A: Validation of Non-Genomic Antagonism (Rapid Calcium Flux)

Objective: To demonstrate that a cellular response to Calcitriol is mediated by the membrane pathway.[1]

Rationale: If pre-treatment with

Materials:

-

Fluo-4 AM (Calcium indicator).

-

ROS 17/2.8 cells or primary enterocytes.

-

Buffer: Tyrode’s salt solution (Ca

containing). -

Compounds:

(stock 10

Step-by-Step Methodology:

-

Cell Loading: Seed cells in 96-well black-wall plates. Load with 4

M Fluo-4 AM for 45 min at 37°C. -

Wash: Wash cells 3x with Tyrode’s buffer to remove extracellular dye. Incubate in buffer for 15 min to allow de-esterification.

-

Antagonist Pre-incubation (Critical Step):

-

Add

to experimental wells at a concentration 5x–10x higher than the intended agonist concentration (e.g., 10–100 nM). -

Incubate for 10 minutes . Note: Short incubation prevents potential metabolic degradation or genomic interference.

-

-

Agonist Stimulation:

-

Inject

(final conc. 1–10 nM) using an automated injector.

-

-

Data Acquisition: Measure fluorescence (Ex/Em 494/516 nm) every 1 second for 180 seconds.

-

Analysis: Calculate

. A valid non-genomic hit shows a rapid spike with

Protocol B: Specificity Control (Genomic Exclusion)

Objective: To confirm

Step-by-Step Methodology:

-

Treatment: Treat cells (e.g., Caco-2 or MG-63) with:

-

Vehicle (0.1% EtOH)

- (10 nM) — Positive Control

- (100 nM) — Test Condition[2]

-

-

Incubation: 6 to 24 hours (standard genomic window).

-

qPCR Readout: Extract RNA and quantify CYP24A1 mRNA relative to housekeeping gene (GAPDH).

-

Success Criteria:

- treatment: >50-fold induction of CYP24A1.

- treatment: No significant difference from Vehicle.

Experimental Workflow Visualization

The following DOT diagram outlines the decision tree for characterizing a novel Vitamin D analog or pathway using the 1

Caption: Decision tree for utilizing 1

References

-

Norman, A. W., et al. (1993). Demonstration that 1 beta,25-dihydroxyvitamin D3 is an antagonist of the nongenomic but not genomic biological responses and biological profile of the three A-ring diastereomers of 1 alpha,25-dihydroxyvitamin D3. Journal of Biological Chemistry.[3]

-

Nemere, I., et al. (1998). 1,25-Dihydroxyvitamin D3 and the membrane receptor: rapid, nongenomic effects. Steroids.[3][4][5][6]

-

Mizwicki, M. T., & Norman, A. W. (2009). The vitamin D sterol-vitamin D receptor ensemble model offers insight into genomic and rapid-response signaling. Molecular Endocrinology.[5]

-

Jurutka, P. W., et al. (2007). Vitamin D receptor: key roles in bone mineral pathophysiology, molecular mechanism of action, and novel nutritional ligands. Journal of Bone and Mineral Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The high affinity ligand binding conformation of the nuclear 1,25-dihydroxyvitamin D3 receptor is functionally linked to the transactivation domain 2 (AF-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1 beta, 25 (OH)2-vitamin D3 is an antagonist of 1 alpha,25 (OH)2-vitamin D3 stimulated transcaltachia (the rapid hormonal stimulation of intestinal calcium transport) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocols for 1beta-Calcitriol treatment in cell culture

Technical Application Note: Investigating Stereospecific VDR Signaling using 1 -Calcitriol

Abstract & Core Rationale

This guide outlines the experimental protocols for utilizing 1

Key Mechanistic Distinction:

-

1

-Calcitriol: Universal agonist (Genomic + Non-Genomic). -

1

-Calcitriol: Biologically active primarily as an antagonist of non-genomic rapid responses (e.g., transcaltachia, rapid Ca

Primary Application: Researchers use 1

Molecule Profile & Handling[1]

Warning: Vitamin D metabolites are highly lipophilic, light-sensitive, and prone to oxidation. Rigorous handling is required to prevent degradation and plastic adsorption.

| Property | Specification |

| Molecule | 1 |

| CAS Number | 105562-37-0 (Generic for isomer) |

| Molecular Weight | 416.64 g/mol |

| Solubility | Ethanol (preferred stock), DMSO |

| Light Sensitivity | High (Isomerizes under UV/White light) |

| Plastic Adsorption | High (Sticks to polystyrene/polypropylene) |

| Storage | -80°C, under Argon/Nitrogen gas, Amber Glass |

Protocol 1: Stock Solution Preparation (Self-Validating)

Goal: Create a stable stock solution with a verified concentration, minimizing plastic contact.

-

Dissolution: Dissolve the lyophilized 1

-Calcitriol powder in 100% anhydrous Ethanol (molecular biology grade) to a target concentration of 1 mM .-

Why Ethanol? Ethanol is easier to evaporate if solvent exchange is needed and has lower cytotoxicity than DMSO in some sensitive primary lines.

-

-

Vessel Selection: Use Amber Borosilicate Glass vials with Teflon-lined caps.

-

Critical: Do NOT use plastic microcentrifuge tubes for long-term storage; the lipophilic molecule will partition into the plastic, altering the effective concentration.

-

-

Concentration Verification (The "Self-Validating" Step):

-

Do not trust the weight on the vial label.

-

Measure Absorbance at 265 nm (UV).

-

Calculate actual concentration using the molar extinction coefficient (

≈ 18,300 M

-

-

Aliquot & Store: Flush vials with Argon gas to displace oxygen, cap tightly, and store at -80°C.

Experimental Workflows

Visualization: The Signaling Divergence

The following diagram illustrates the mechanistic logic of using 1

Caption: 1

Protocol 2: Cell Culture Treatment Strategy

Context: To accurately assess VDR activity, you must eliminate endogenous Vitamin D metabolites present in Fetal Bovine Serum (FBS).

Step 1: Serum Stripping (24 Hours Prior)

-

Culture cells (e.g., ROS 17/2.8, MG-63, or Primary Osteoblasts) to 70-80% confluence.

-

Wash cells 2x with warm PBS.

-

Switch media to Phenol-Red Free DMEM supplemented with 1-2% Charcoal-Stripped FBS .

-

Why? Vitamin D Binding Protein (DBP) in normal serum sequesters added Calcitriol. Charcoal stripping removes endogenous hormones. Phenol red can act as a weak estrogen mimetic, confounding nuclear receptor studies.

-

Step 2: The "Antagonist" Assay (Rapid Responses)

Objective: Test if a rapid kinase event (e.g., ERK1/2 phosphorylation) is membrane-mediated.

-

Preparation: Dilute 1

-Calcitriol and 1-

Note: Keep final Ethanol concentration < 0.1% to avoid solvent toxicity.

-

-

Pre-Incubation (Antagonist Blockade):

-

Group A (Vehicle): Add Vehicle (EtOH) for 15 min.

-

Group B (Antagonist): Add 100 nM 1

-Calcitriol for 15 min.

-

-

Challenge (Agonist Stimulation):

-

Add 10 nM 1

-Calcitriol to both groups.

-

-

Harvest (Kinetic Criticality):

-

Lyse cells rapidly at 5, 10, and 30 minutes . (Non-genomic effects are transient).

-

-

Readout: Western Blot for p-ERK vs. Total ERK.

-

Expected Result: Group A shows p-ERK spike. Group B (pre-treated with 1

) shows blunted/absent p-ERK spike.

-

Step 3: The "Genomic Specificity" Control

Objective: Confirm 1

-

Treatment:

-

Group A: Vehicle (24h)

-

Group B: 10 nM 1

-Calcitriol (24h) -

Group C: 100 nM 1

-Calcitriol (24h)

-

-

Readout: qPCR for CYP24A1 (The most sensitive VDR target gene).

-

Expected Result: Group B shows >100-fold induction. Group C shows induction comparable to Vehicle (Group A).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Inconsistent Data | Adsorption to plastic tips/tubes. | Perform all serial dilutions in glass tubes . Change pipette tips immediately after drawing. |

| No Response (1 | Serum interference (DBP). | Ensure Charcoal-Stripped Serum is used for at least 24h prior to treatment. |

| High Background | Autocrine Vitamin D synthesis. | Some cells (e.g., keratinocytes) synthesize 1,25(OH)2D3.[1] Use a CYP27B1 inhibitor if necessary. |

| 1 | Impurity or degradation. | 1 |

Experimental Workflow Diagram

Caption: Step-by-step workflow ensuring serum clearance of endogenous ligands and correct temporal sequencing for antagonist studies.

References

-

Norman, A. W. (2006). Minireview: Vitamin D Receptor: New Assignments for an Already Busy Receptor. Endocrinology, 147(12), 5542–5548. Link

- Key citation for the structure-function rel

-

Mizwicki, M. T., & Norman, A. W. (2009). The vitamin D sterol-vitamin D receptor ensemble model offers explanation for genomic and rapid nongenomic signaling. Journal of Steroid Biochemistry and Molecular Biology, 114(1-2), 1–5. Link

- Establishes the "ensemble" model where ligand shape dictates genomic vs.

-

Nemere, I., et al. (2004). Ribozyme knockdown functionally validates a putative membrane receptor for 1,25-dihydroxyvitamin D(3). Proceedings of the National Academy of Sciences, 101(19), 7392–7397. Link

- Provides context on the membrane-associated rapid response steroid-binding (MARRS) protein, often the target of non-genomic studies.

-

Bikle, D. D. (2014). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Chemistry & Biology, 21(3), 319-329. Link

- Comprehensive review covering the metabolic degradation and handling of Vitamin D metabolites.

The Use of 1β-Calcitriol in Immunology Research: A Guide to Investigating Vitamin D Receptor Signaling

Introduction: Unraveling the Nuances of Vitamin D Signaling in Immunity

The secosteroid hormone 1α,25-dihydroxyvitamin D3 (1α-Calcitriol), the biologically active form of vitamin D, is a potent modulator of the immune system. Its well-documented immunosuppressive properties, mediated through the nuclear Vitamin D Receptor (VDR), have positioned it as a key area of research in autoimmune diseases and inflammatory conditions. 1α-Calcitriol is known to inhibit the proliferation of T lymphocytes and suppress the production of pro-inflammatory cytokines.[1][2] While the effects of 1α-Calcitriol are extensively studied, the role of its stereoisomer, 1β-Calcitriol (also known as 1-epi-Calcitriol), is less understood.

Emerging evidence suggests that 1β-Calcitriol may act as a stereospecific antagonist of 1α-Calcitriol. One study has shown that 1β,25-dihydroxyvitamin D3 is a potent antagonist of the rapid, non-genomic effects of 1α,25-dihydroxyvitamin D3 in intestinal calcium transport, while exhibiting a significantly lower affinity for the nuclear VDR responsible for genomic responses in this cell type.[3] This discovery opens up a novel avenue for immunology research: the use of 1β-Calcitriol as a tool to dissect the intricate signaling pathways of vitamin D in immune cells.

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to utilize 1β-Calcitriol as a putative antagonist to investigate the immunomodulatory functions of 1α-Calcitriol. By employing the experimental designs outlined herein, researchers can explore the specific contributions of VDR-mediated signaling in various immune cell functions.

Mechanism of Action: A Tale of Two Isomers

The immunomodulatory effects of 1α-Calcitriol are primarily mediated through its binding to the Vitamin D Receptor (VDR), a ligand-activated transcription factor.[4] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[4][5] This genomic pathway is responsible for many of the long-term effects of vitamin D on the immune system. Additionally, there is evidence for more rapid, non-genomic actions of 1α-Calcitriol, potentially mediated by a membrane-associated VDR.

Based on its antagonistic action in other biological systems, 1β-Calcitriol is hypothesized to act as a competitive inhibitor of 1α-Calcitriol at its receptor sites in immune cells. Its lower affinity for the nuclear VDR, as observed in intestinal cells, suggests it may be a particularly useful tool for distinguishing between the genomic and non-genomic signaling pathways of vitamin D in the immune system.[3]

The following diagram illustrates the established signaling pathway of 1α-Calcitriol in an immune cell and the proposed antagonistic action of 1β-Calcitriol.

Caption: A generalized workflow for testing the effects of 1β-Calcitriol.

Protocol 1: T-Lymphocyte Proliferation Assay

Objective: To determine if 1β-Calcitriol can reverse the anti-proliferative effects of 1α-Calcitriol on activated T-lymphocytes.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

-

1α-Calcitriol (in ethanol)

-

1β-Calcitriol (in ethanol)

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)

-

96-well flat-bottom culture plates

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For purified T cells, use magnetic-activated cell sorting (MACS).

-

Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare working solutions of 1α-Calcitriol and 1β-Calcitriol in complete RPMI-1640 medium. A dose-response experiment is recommended to determine the optimal concentrations.

-

Add 50 µL of the appropriate treatment to each well according to the experimental design.

-

Add 50 µL of the T-cell stimulus (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads) to all wells except for the unstimulated control.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

For [³H]-Thymidine incorporation, add 1 µCi of [³H]-Thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's instructions.

Data Analysis and Interpretation:

-

Compare the proliferation in the 1α-Calcitriol treated group to the vehicle control to confirm its inhibitory effect.

-

Assess whether the proliferation in the co-treatment group (1α-Calcitriol + 1β-Calcitriol) is significantly higher than in the 1α-Calcitriol alone group. A reversal of inhibition would suggest antagonistic activity.

-

Evaluate the effect of 1β-Calcitriol alone to determine if it has any intrinsic effect on T-cell proliferation.

| Treatment Group | Suggested Concentration Range | Expected Outcome (Hypothesized) |

| Vehicle Control | 0.1% Ethanol | High Proliferation |

| 1α-Calcitriol | 10⁻¹⁰ to 10⁻⁸ M | Low Proliferation |

| 1β-Calcitriol | 10⁻¹⁰ to 10⁻⁷ M | High Proliferation (no intrinsic effect) |

| 1α-Calcitriol + 1β-Calcitriol | 10⁻⁹ M + 10⁻⁸ to 10⁻⁷ M | Proliferation restored towards control levels |

Protocol 2: Cytokine Production Analysis by ELISA or CBA

Objective: To investigate if 1β-Calcitriol can block the modulatory effects of 1α-Calcitriol on cytokine production by activated immune cells.

Materials:

-

PBMCs or purified immune cell populations

-

Appropriate cell culture medium and supplements

-

Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes, PHA for T cells)

-

1α-Calcitriol and 1β-Calcitriol

-

ELISA kits or Cytometric Bead Array (CBA) kits for target cytokines (e.g., IL-2, IFN-γ, IL-10, TNF-α)

-

24-well culture plates

Procedure:

-

Plate 1 x 10⁶ cells in 1 mL of complete medium per well in a 24-well plate.

-

Add the respective treatments (vehicle, 1α-Calcitriol, 1β-Calcitriol, co-treatment) at the desired concentrations.

-

Add the appropriate stimulus (e.g., 100 ng/mL LPS for monocytes, 5 µg/mL PHA for T cells).

-

Incubate for 24-48 hours at 37°C and 5% CO₂.

-

Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Measure the concentration of the target cytokines in the supernatants using ELISA or CBA according to the manufacturer's protocols.

Data Analysis and Interpretation:

-

Confirm the known effects of 1α-Calcitriol on cytokine production (e.g., decreased IL-2 and IFN-γ, increased IL-10).

-

Determine if the co-treatment with 1β-Calcitriol results in cytokine levels that are significantly different from the 1α-Calcitriol alone group and closer to the vehicle control.

-

Analyze the cytokine profile of cells treated with 1β-Calcitriol alone.

Protocol 3: Dendritic Cell (DC) Maturation Assay

Objective: To assess if 1β-Calcitriol can counteract the inhibitory effect of 1α-Calcitriol on the maturation of monocyte-derived dendritic cells.

Materials:

-

Human CD14+ monocytes

-

GM-CSF and IL-4 for DC differentiation

-

LPS for DC maturation

-

1α-Calcitriol and 1β-Calcitriol

-

Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD14, anti-CD80, anti-CD83, anti-CD86, anti-HLA-DR)

-

6-well culture plates

Procedure:

-

Isolate CD14+ monocytes from PBMCs using MACS.

-

Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature DCs (iDCs).

-

On day 3, add the respective treatments (vehicle, 1α-Calcitriol, 1β-Calcitriol, co-treatment) to the differentiating DCs.

-

On day 5, induce maturation by adding LPS (100 ng/mL) for an additional 24-48 hours.

-

Harvest the cells and stain with fluorochrome-conjugated antibodies against DC maturation markers.

-

Analyze the expression of the markers by flow cytometry.

Data Analysis and Interpretation:

-

Confirm that 1α-Calcitriol inhibits the upregulation of maturation markers (CD80, CD83, CD86, HLA-DR) and the downregulation of the monocyte marker CD14.

-

Evaluate if co-treatment with 1β-Calcitriol leads to a mature DC phenotype (higher expression of maturation markers) compared to 1α-Calcitriol treatment alone.

-

Assess the phenotype of DCs treated with 1β-Calcitriol alone.

Conclusion: A Promising Tool for Immunological Discovery

While the direct effects of 1β-Calcitriol on the immune system are still an emerging area of research, its established role as a stereospecific antagonist of 1α-Calcitriol in other biological systems provides a strong rationale for its use as an investigational tool in immunology. The protocols outlined in this guide offer a systematic approach to characterizing the potential of 1β-Calcitriol as a VDR antagonist in immune cells. Successful demonstration of its antagonistic properties will provide researchers with a valuable reagent to dissect the complex and pleiotropic roles of vitamin D signaling in health and disease, ultimately paving the way for a more nuanced understanding of this critical immunomodulatory pathway.

References

-

Calcitriol Induces Paraoxonase 1 Expression in HepG2 Cells: Possible Involvement of VDR-Dependent and Alternative Pathways. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

-

The Effects of 1,25 Dihydroxyvitamin D3 (1,25(OH)2D3) on In Vitro Human Natural Killer Cell DevelopmentFrom Hematopoietic Stem Cells. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

-

Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference? (2022). PubMed. Retrieved February 11, 2026, from [Link]

-

Rigby, W. F., Stacy, T., & Fanger, M. W. (1984). Inhibition of T lymphocyte mitogenesis by 1,25-dihydroxyvitamin D3 (calcitriol). Journal of Clinical Investigation, 74(4), 1451–1455. [Link]

-

Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity. (2022). PMC. Retrieved February 11, 2026, from [Link]

-

Rigby, W. F., Stacy, T., & Fanger, M. W. (1984). Inhibition of T lymphocyte mitogenesis by 1,25-dihydroxyvitamin D3 (calcitriol). PubMed. Retrieved February 11, 2026, from [Link]

-

1,25-Dihydroxyvitamin D Promotes Negative Feedback Regulation of Toll-Like Receptor Signaling via Targeting MicroRNA-155-SOCS1 in Macrophages. (n.d.). NIH. Retrieved February 11, 2026, from [Link]

-

1,25-Dihydroxyvitamin D3 as a natural regulator of human immune functions. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer's Disease. (2024). PMC. Retrieved February 11, 2026, from [Link]

-

1,25-Dihydroxyvitamin D3 is a negative endocrine regulator of the renin-angiotensin system. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

-

Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference? (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

-

Calcitriol upregulates VDR expression in activated peripheral blood T... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

1alpha,25-Dihydroxyvitamin D3 is a potent suppressor of interferon gamma-mediated macrophage activation. (2005). PubMed. Retrieved February 11, 2026, from [Link]

-

Immunosuppressive Actions of 1,25-Dihydroxyvitamin D3: Preferential Inhibition of Th1 Functions. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

1,25-dihydroxyvitamin D3 (calcitriol) suppresses IL-2 induced murine thymocyte proliferation. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

Calcitriol impairs the secretion of IL-4 and IL-13 in Th2 cells via modulating VDR-Gata3-Gfi1 axis. (2024). bioRxiv. Retrieved February 11, 2026, from [Link]

-

Norman, A. W., Nemere, I., Muralidharan, K. R., & Okamura, W. H. (1992). 1 beta, 25 (OH)2-vitamin D3 is an antagonist of 1 alpha,25 (OH)2-vitamin D3 stimulated transcaltachia (the rapid hormonal stimulation of intestinal calcium transport). Biochemical and Biophysical Research Communications, 189(3), 1450–1456. [Link]

-

The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia. (2021). PMC. Retrieved February 11, 2026, from [Link]

-

(PDF) The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

1α,25- dihydroxyvitamin D3 (vitamin D3) catalyzes suppressive activity on human natural regulatory T cells, uniquely modulates cell cycle progression, and augments FOXP3. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

-

Immunomodulatory Effects of 1,25-Dihydroxyvitamin D3 on TH1/TH2 Cytokines in Inflammatory Bowel Disease: An in Vitro Study. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

Sources

- 1. Inhibition of T lymphocyte mitogenesis by 1,25-dihydroxyvitamin D3 (calcitriol) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of T lymphocyte mitogenesis by 1,25-dihydroxyvitamin D3 (calcitriol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 1beta-Calcitriol Stability & Storage

Welcome to the technical support resource for 1beta-Calcitriol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling, storage, and troubleshooting of this sensitive compound. As Senior Application Scientists, we understand that experimental success hinges on the integrity of your reagents. This document explains not just the what, but the why behind our recommended protocols.

Frequently Asked Questions (FAQs): The Essentials

This section addresses the most common initial questions regarding 1beta-Calcitriol.

Q1: What is 1beta-Calcitriol and how does it relate to Calcitriol?

A1: 1beta-Calcitriol, also known as 1-epicalcitriol or (1β,3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1,3,25-triol, is a stereoisomer of Calcitriol (the hormonally active form of Vitamin D3).[1] Specifically, it is the epimer at the 1-hydroxyl position. It is often found as an impurity in Calcitriol preparations.[1][2] Due to their structural similarity, 1beta-Calcitriol is presumed to share the same sensitivities as Calcitriol, which is notoriously unstable and requires careful handling to prevent degradation.

Q2: What are the primary factors that cause 1beta-Calcitriol to degrade?

A2: The stability of 1beta-Calcitriol is critically affected by three main environmental factors:

-